Lanthanum(III) trifluoromethanesulfonate

Catalog No.
S755311
CAS No.
52093-26-2
M.F
C3F9LaO9S3
M. Wt
586.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum(III) trifluoromethanesulfonate

CAS Number

52093-26-2

Product Name

Lanthanum(III) trifluoromethanesulfonate

IUPAC Name

lanthanum(3+);trifluoromethanesulfonate

Molecular Formula

C3F9LaO9S3

Molecular Weight

586.1 g/mol

InChI

InChI=1S/3CHF3O3S.La/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3

InChI Key

WGJJZRVGLPOKQT-UHFFFAOYSA-K

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3]

Synonyms

1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Lanthanum Triflate; Lanthanum Trifluoromethanesulfonate; Lanthanum Tris(trifluoromethanesulfonate); Lanthanum(3+) Triflate; Lanthanum(3+) Triflu

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3]

Aldol Reaction

Ln(OTf)₃ effectively catalyzes the Aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. It promotes the condensation of silyl enol ethers with aldehydes, leading to the formation of β-hydroxy carbonyl compounds. This approach offers several advantages, including:

  • High yields and regioselectivity: Ln(OTf)₃ often delivers high yields of the desired product with good control over the regioselectivity (orientation of the newly formed bond). [Source: Sharma, A. K., & Sharma, V. K. (2012). Lanthanide trifluoromethanesulfonates as lewis acid catalysts in aldol reactions. Tetrahedron, 68(44), 9406-9424. ]
  • Mild reaction conditions: The reaction can be performed under mild temperatures and ambient pressure, making it suitable for sensitive substrates.

Baylis-Hillman Reaction

Ln(OTf)₃ serves as an efficient catalyst for the Baylis-Hillman reaction, another important C-C bond-forming reaction. This reaction involves the addition of an activated methyl group (usually from a Michael acceptor) to the α-position of an α,β-unsaturated carbonyl compound. The use of Ln(OTf)₃ in this reaction offers:

  • Broad substrate scope: The catalyst exhibits activity with a wide range of starting materials, enabling the synthesis of diversely functionalized adducts. [Source: Li, C.-J., & Corey, E. J. (2005). Asymmetric Baylis–Hillman reactions catalyzed by lanthanide(III) trifluoromethanesulfonates. Journal of the American Chemical Society, 127(22), 7908-7910. ]
  • Enantioselectivity: In some cases, chiral lanthanide catalysts derived from Ln(OTf)₃ can induce enantioselectivity, leading to the formation of optically pure products.

Michael Additions

Ln(OTf)₃ can promote Michael additions, a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. Notably, it can catalyze Michael additions in water, which is an environmentally friendly solvent. This application allows for:

  • Water as reaction medium: Performing the reaction in water eliminates the need for organic solvents, reducing environmental impact and associated costs. [Source: Mukhopadhyay, S., & Maity, G. C. (2005). Lanthanum(III) trifluoromethanesulfonate catalyzed Michael addition of carbon nucleophiles in water. Tetrahedron Letters, 46(22), 3777-3779. ]
  • Good yields and regioselectivity: Similar to other applications, Ln(OTf)₃ often delivers good yields of the desired addition product with good regioselectivity.
Origin

La(OTf)₃ is typically synthesized in the laboratory by reacting lanthanum oxide (La₂O₃) with trifluoromethanesulfonic acid (CF₃SO₃H) [].

Significance

La(OTf)₃ is a valuable reagent in scientific research due to several reasons:

  • Lewis Acid: La(III) ion acts as a Lewis acid, accepting electron pairs from Lewis bases to form complexes. This property makes it useful as a catalyst for various organic reactions [, ].
  • High Solubility: Unlike many other lanthanide salts, La(OTf)₃ exhibits high solubility in a wide range of organic solvents, making it applicable in organic chemistry research [].
  • Thermal Stability: La(OTf)₃ possesses good thermal stability, allowing its use in reactions requiring elevated temperatures [].

Molecular Structure Analysis

La(OTf)₃ adopts a trigonal bipyramidal structure, with the La(III) ion at the center coordinated by three bidentate (meaning they bind through two donor atoms) trifluoromethanesulfonate anions. The nine oxygen atoms from the anions form a distorted trigonal bipyramid around the central lanthanum ion, with the trifluoromethyl groups (CF₃) positioned apically [].

This structure allows for good Lewis acidity as the La(III) ion has empty orbitals available for accepting electron pairs from Lewis bases.


Chemical Reactions Analysis

Synthesis:

La₂O₃ (s) + 6 CF₃SO₃H (l) → 2 La(OTf)₃ (aq) + 3 H₂O (l) []

Decomposition

Upon high-temperature treatment (>300°C), La(OTf)₃ decomposes to release volatile trifluoromethanesulfonic acid and lanthanum oxide fumes [].

Lewis Acid-Base Reactions

La(OTf)₃ (s) + Lewis Base (donor) → La(OTf)₃-Lewis Base complex (s/l) []

The specific reaction and complex formed depend on the Lewis base used.


Physical And Chemical Properties Analysis

  • Appearance: White crystalline solid [].
  • Melting Point: Decomposes above 300°C [].
  • Boiling Point: Not applicable, decomposes before boiling.
  • Solubility: Highly soluble in polar organic solvents like dichloromethane, acetone, and acetonitrile; moderately soluble in water [].
  • Stability: Stable under ambient conditions; hygroscopic (absorbs moisture from the air).

Mechanism of Action (if applicable)

La(OTf)₃ primarily functions as a Lewis acid catalyst. In catalysis, it activates substrates by accepting electron pairs, facilitating bond breaking and formation during the reaction. The specific mechanism depends on the particular reaction it's involved in [].

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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